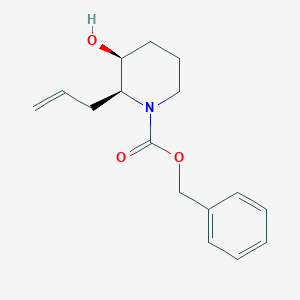

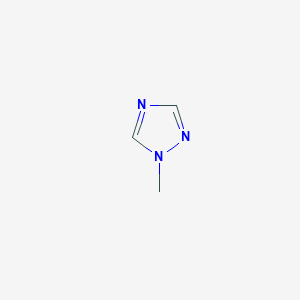

1-苄基-2-甲基吡咯烷-3-胺

描述

Synthesis Analysis

1-Benzyl-2-methylpyrrolidin-3-amine can be synthesized through various methods, including the use of 2-benzylpyrrolidine-substituted aryloxypropanols as demonstrated in calcium-sensing receptor antagonists (Wu Yang et al., 2005). Additionally, the synthesis of related compounds, such as 1-benzyl-3,3-dimethyl-5-methylenepyrrolidine-2,4-dione, involves steps like dimethylations and cyclization with benzylamine (N. Jumali et al., 2017).

Molecular Structure Analysis

The molecular structure of compounds similar to 1-Benzyl-2-methylpyrrolidin-3-amine, such as N-Benzyl-3-methylenepyrrolidin-2-one, has been studied, revealing configurations like isotactic microstructures (K. Neuhaus & H. Ritter, 2015). The structural analysis of related benzylamine compounds has also been performed, showing the importance of hydrogen bonding in their crystal structures (Luke R. Odell et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving 1-Benzyl-2-methylpyrrolidin-3-amine or its analogues often lead to various derivatives with distinct properties. For example, the reaction of 1-benzylpyrrolidine with rabbit liver microsomal preparations in the presence of cyanide ion leads to the formation of several cyano adducts (B. Ho & N. Castagnoli, 1980).

Physical Properties Analysis

The physical properties of compounds like 1-Benzyl-2-methylpyrrolidin-3-amine are often investigated through studies of related compounds. For instance, the glass transition temperature of poly(N-benzyl-3-methylenepyrrolidin-2-one), a related polymer, was found to be 124 °C (K. Neuhaus & H. Ritter, 2015).

Chemical Properties Analysis

The chemical properties of 1-Benzyl-2-methylpyrrolidin-3-amine derivatives are diverse, depending on their structural modifications. For example, N-substituted-3-arylpyrrolidines exhibit significant affinity toward serotonin 1A receptors, indicating their potential as antianxiety and antidepressant agents (K. Ahn et al., 1999).

科学研究应用

一种替代的2-苄基吡咯烷,类似于1-苄基-2-甲基吡咯烷-3-胺,已显示出作为钙感受受体拮抗剂的潜力,其人类乙醚相关基因概况优于NPS-2143 (Wu Yang et al., 2005)。

利用铁催化开发了一种新颖且具有成本效益的合成2-吡啶取代苄胺的方法,有益于药物化学和药物发现 (Hillol Khatua et al., 2022)。

与1-苄基-2-甲基吡咯烷-3-胺相关的化合物被用作羧酸的敏感衍生试剂,可准确测定人类血浆中的游离脂肪酸和布洛芬 (H. Morita & M. Konishi, 2002)。

3MLF,一种衍生物,促进苄胺转化为N-苄基苯甲醛亚胺,为单胺氧化酶催化提供了潜在模型 (Jong Man Kim et al., 1993)。

提出了一种合成火蚁毒液组分trans 2,5-二烷基吡咯烷的新途径,使用苄基胺和酮烯酸酯 (F. Dumas & J. D'angelo, 1992)。

在研究1-苄基-3-氨基吡啶离子还原的过程中,机制涉及与甲酸酯形成共价结合的加合物 (A. Ohno等,1984)。

与1-苄基-2-甲基吡咯烷-3-胺相关的手性四元苯酮肼盐衍生物被用作缩醛胺的对映选择性相转移烷基化催化剂 (J. Eddine & M. Cherqaoui, 1995)。

开发了一种新颖的生物胺苄酰化程序,提供了在各种参数中改进可靠性的方法 (Ö. Özdestan & A. Üren,2009)。

ABT-888,一种衍生物,是一种潜在的PARP抑制剂,在癌症治疗中具有潜力 (T. Penning et al., 2009)。

开发了一种制备3-氨基-2-甲基吡咯烷的新方法,用于合成抗精神病药物emonapride (M. D’hooghe等,2009)。

安全和危害

The safety information available indicates that 1-Benzyl-2-methylpyrrolidin-3-amine is classified under GHS05 (corrosive) and GHS07 (harmful). The hazard statements include H302 (harmful if swallowed), H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) .

未来方向

Pyrrolidine derivatives, including 1-Benzyl-2-methylpyrrolidin-3-amine, have significant potential in drug discovery due to their versatile scaffold . They allow efficient exploration of the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring . This makes them promising candidates for the design of new compounds with different biological profiles .

属性

IUPAC Name |

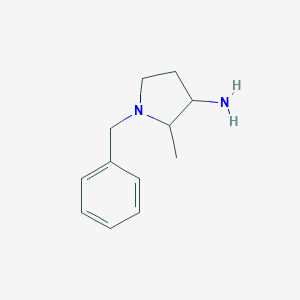

1-benzyl-2-methylpyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-10-12(13)7-8-14(10)9-11-5-3-2-4-6-11/h2-6,10,12H,7-9,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFEGZLNDKUGHQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCN1CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80511765 | |

| Record name | 1-Benzyl-2-methylpyrrolidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80511765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-2-methylpyrrolidin-3-amine | |

CAS RN |

70325-82-5 | |

| Record name | 1-Benzyl-2-methylpyrrolidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80511765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-5-bromo-2'-deoxyuridine](/img/structure/B23724.png)